2-Bromopropanal

説明

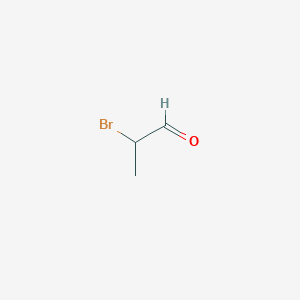

Structure

3D Structure

特性

IUPAC Name |

2-bromopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO/c1-3(4)2-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRXZMCJFCAZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325623 | |

| Record name | 2-bromopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19967-57-8 | |

| Record name | Propanal, 2-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19967-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanal, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019967578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 2-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Bromopropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopropanal (CAS No: 19967-57-8), also known as α-bromopropionaldehyde, is an alpha-halogenated aldehyde of significant interest in organic synthesis.[1] Its bifunctional nature, possessing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution at the α-position, makes it a versatile intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of the key physical properties of this compound, outlines detailed experimental protocols for their determination, and presents this data in a clear, accessible format for laboratory and research applications.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.

Data Summary Table

| Physical Property | Value | Reference(s) |

| Molecular Formula | C₃H₅BrO | [2] |

| Molecular Weight | 136.98 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent, characteristic of aldehydes | [1] |

| Boiling Point | 108.2 °C at 760 mmHg | [2] |

| Melting Point | 48-55 °C | [2] |

| Density | 1.54 g/cm³ | [2] |

| Refractive Index (n_D) | 1.4813 | [2] |

| Flash Point | 61.3 °C | [2] |

| Vapor Pressure | 26.2 mmHg at 25 °C | [2] |

| LogP (Octanol-Water Partition Coefficient) | 0.96870 | [2] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: A small quantity (approximately 2-3 mL) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then securely attached to a thermometer.

-

Heating: The assembly is immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heat distribution. The heating bath is gently heated.

-

Observation: As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube. The heating is continued until a steady and rapid stream of bubbles is produced.

-

Measurement: The heat source is then removed, and the bath is allowed to cool slowly. The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state.

Methodology:

-

Sample Preparation: A small amount of solid this compound (if in a solid state, which may occur given its melting point range) is finely powdered. A small quantity of the powder is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slowing to 1-2 °C per minute as the expected melting point is approached).

-

Measurement: The melting point range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has completely melted.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology:

-

Mass Measurement: A clean, dry pycnometer (specific gravity bottle) of a known volume is weighed accurately.

-

Sample Addition: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The filled pycnometer is then reweighed.

-

Temperature Control: The temperature of the sample is recorded, as density is temperature-dependent.

-

Calculation: The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a substance.

Methodology:

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.

-

Temperature Control: The temperature is maintained at a constant, specified value (typically 20°C or 25°C) using a circulating water bath, as the refractive index is temperature-sensitive.

Solubility Analysis

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities are selected (e.g., water, ethanol, diethyl ether, hexane).

-

Qualitative Assessment: To a small, fixed volume of each solvent (e.g., 1 mL) in a test tube, a small amount of this compound is added dropwise, with agitation.

-

Observation: The mixture is observed for the formation of a single, clear phase (soluble) or the persistence of two distinct layers or a cloudy suspension (insoluble or sparingly soluble).

-

Expected Results: Due to the polar carbonyl group and the bromine atom, this compound is expected to be polar.[1] It will likely be sparingly soluble in water and miscible with many organic solvents such as alcohols, ethers, and chloroform.[3] Its solubility in non-polar solvents like hexane (B92381) is expected to be limited.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and can be categorized based on their nature and the information they provide about the substance.

Caption: Categorization of this compound's physical properties.

References

A Technical Guide to 2-Bromopropanal: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-Bromopropanal, a significant chemical intermediate in organic synthesis. It details its chemical identity, physical properties, and a key synthetic methodology, presented in a format tailored for scientific and research applications.

Chemical Structure and Nomenclature

This compound is a halogenated aldehyde. The International Union of Pure and Applied Chemistry (IUPAC) designates its official name as This compound .[1][2] It is also commonly referred to by synonyms such as 2-bromo-propionaldehyde and α-bromopropionaldehyde.[3][4]

The molecular structure consists of a three-carbon propanal backbone with a bromine atom substituted at the alpha-carbon (the carbon atom adjacent to the carbonyl group).

Canonical SMILES: CC(C=O)Br[1]

Molecular Formula: C₃H₅BrO[1][2][3]

Physicochemical Properties

Quantitative data for this compound is summarized in the table below, providing a ready reference for experimental design and evaluation.

| Property | Value | Source(s) |

| Molecular Weight | 136.976 g/mol | [3][5] |

| Boiling Point | 108.2 °C at 760 mmHg | [3][5] |

| Melting Point | 48-55 °C | [3][5] |

| Density | 1.54 g/cm³ | [3][5] |

| Refractive Index | 1.4813 | [3] |

| Vapor Pressure | 26.2 mmHg at 25°C | [3][5] |

| Flash Point | 61.3 °C | [3][5] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of 2-hydroxypropanal (B1205545). The following protocol is adapted from established patent literature.[6][7]

Experimental Protocol

Materials:

-

2-hydroxypropanal

-

Bromine

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 2-hydroxypropanal in methanol at room temperature with stirring. A typical volume of methanol is 8-12 times the mass of the 2-hydroxypropanal (e.g., 8-12 mL per gram).[6][7]

-

Slowly add bromine dropwise to the stirred solution. The mass ratio of 2-hydroxypropanal to bromine is typically in the range of 1:1 to 1:1.5.[6][7]

-

After the complete addition of bromine, continue to stir the reaction mixture at room temperature for a period of 2 to 4 hours.[6][7]

-

Upon completion of the reaction, remove the methanol and any excess bromine by evaporation under reduced pressure.[6][7]

-

Wash the resulting residue with diethyl ether.

-

Combine the ether layers and dry over anhydrous sodium sulfate.

-

Concentrate the filtrate to dryness to yield the crude this compound product.[6][7] The reported yield for this method is in the range of 75.6% to 85%.[7]

Synthesis Workflow

The logical flow of the synthesis protocol is visualized in the diagram below.

Caption: Synthetic pathway for this compound from 2-hydroxypropanal.

References

- 1. This compound | C3H5BrO | CID 350624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound|lookchem [lookchem.com]

- 4. CAS 19967-57-8: Propanal, 2-bromo- | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN102516046A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal - Google Patents [patents.google.com]

Synthesis and Characterization of 2-Bromopropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromopropanal (also known as α-bromopropionaldehyde), a valuable reagent in organic synthesis. This document details a reliable synthetic protocol and outlines the expected analytical data for the characterization of this compound. Due to the limited availability of published experimental spectra for this compound, this guide presents a combination of reported physical properties and predicted spectroscopic data based on established principles and analysis of analogous structures.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of 2-hydroxypropanal (B1205545).[1] This method offers high yields and utilizes readily available starting materials.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a documented synthetic method.[1]

Materials:

-

2-Hydroxypropanal

-

Bromine

-

Methanol

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask (three-necked)

-

Stirring apparatus

-

Dropping funnel

-

Apparatus for distillation under reduced pressure

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxypropanal in methanol (approximately 8-12 mL of methanol per gram of 2-hydroxypropanal). Stir the mixture at room temperature until the 2-hydroxypropanal is fully dissolved.

-

Slowly add bromine dropwise to the solution while maintaining vigorous stirring. The mass ratio of 2-hydroxypropanal to bromine should be approximately 1:1 to 1:1.5.

-

After the addition of bromine is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the methanol and any excess bromine by distillation under reduced pressure.

-

Wash the residue with diethyl ether (3 x volume of the initial 2-hydroxypropanal).

-

Combine the ether layers and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.

Tabulated Synthesis Data

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxypropanal | [1] |

| Reagent | Bromine (Br₂) | [1] |

| Solvent | Methanol | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 2 - 4 hours | [1] |

| Typical Yield | 75% - 85% | [1] |

Characterization of this compound

The characterization of this compound is crucial to confirm its identity and purity. This section provides a summary of its physical properties and predicted spectroscopic data.

Physical Properties

| Property | Value | Reference |

| CAS Number | 19967-57-8 | [2] |

| Molecular Formula | C₃H₅BrO | [2] |

| Molecular Weight | 136.98 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 108.2 °C at 760 mmHg | |

| Density | 1.54 g/cm³ | |

| Refractive Index | 1.4813 |

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.

2.2.1. 1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two signals.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Doublet | 1H | Aldehydic proton (CHO) |

| ~4.5 | Quartet | 1H | Methine proton (CHBr) |

| ~1.8 | Doublet | 3H | Methyl protons (CH₃) |

The aldehyde proton will be a doublet due to coupling with the adjacent methine proton. The methine proton will be a quartet due to coupling with the three methyl protons. The methyl protons will appear as a doublet due to coupling with the single methine proton.

2.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum of this compound is predicted to exhibit three distinct signals.

| Chemical Shift (δ) (ppm) | Assignment |

| ~190 | Carbonyl carbon (C=O) |

| ~50 | Methine carbon (CHBr) |

| ~20 | Methyl carbon (CH₃) |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a strong carbonyl stretch.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2900 | Medium | C-H stretch (aliphatic) |

| ~2850-2750 | Medium | C-H stretch (aldehyde) |

| ~1730 | Strong | C=O stretch (aldehyde) |

| ~1450 | Medium | C-H bend (methyl) |

| ~650 | Medium | C-Br stretch |

2.2.4. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for fragments containing bromine (79Br and 81Br) will be observed.

| m/z | Interpretation |

| 136/138 | Molecular ion [M]⁺ |

| 107/109 | Loss of CHO group |

| 57 | Loss of Br radical |

| 29 | CHO⁺ fragment |

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from synthesis to characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

References

- 1. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. This compound | C3H5BrO | CID 350624 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Bromopropanal (CAS 19967-57-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopropanal, identified by the CAS number 19967-57-8, is a halogenated aldehyde.[1] It is a reactive organic compound characterized by a propanal backbone with a bromine atom at the second carbon position.[1] This colorless to pale yellow liquid possesses a pungent odor and serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Its bifunctional nature, containing both an aldehyde and a bromoalkane, makes it a versatile reagent for a range of organic transformations, including nucleophilic addition and substitution reactions.[1] Due to its reactivity, this compound is also classified as a hazardous substance requiring careful handling and storage.[2]

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a comprehensive overview for experimental planning and safety assessments.

Table 1: General Chemical Information

| Identifier | Value | Reference |

| CAS Number | 19967-57-8 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Bromo-propionaldehyde, α-Bromopropanal, Propanal, 2-bromo- | [1][2] |

| Molecular Formula | C₃H₅BrO | [2] |

| Molecular Weight | 136.98 g/mol | [2] |

| SMILES | CC(C=O)Br | [2] |

| InChI | InChI=1S/C3H5BrO/c1-3(4)2-5/h2-3H,1H3 | [2] |

| InChIKey | BJRXZMCJFCAZDL-UHFFFAOYSA-N | [2] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid with a pungent odor | [1][2] |

| Melting Point | 48-55 °C | [2][3] |

| Boiling Point | 108.2 - 109.5 °C at 760 mmHg | [2][3] |

| Density | 1.54 - 1.592 g/cm³ | [2] |

| Flash Point | 61.3 °C | [2][3] |

| Vapor Pressure | 26.2 mmHg at 25 °C | [2][3] |

| Refractive Index | 1.448 - 1.4813 | [2][3] |

Hazards and Safety Information

This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Reference |

| Flammable liquids | Category 3 | H226 | Flammable liquid and vapor | [2] |

| Skin corrosion/irritation | Category 2 | H315 | Causes skin irritation | [2] |

| Serious eye damage/eye irritation | Category 2A | H319 | Causes serious eye irritation | [2] |

| Specific target organ toxicity — single exposure | Category 3 | H335 | May cause respiratory irritation | [2] |

Safety Precautions:

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is harmful if inhaled or ingested and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.

Storage:

Proper storage is crucial to maintain the stability of this compound. It should be stored in a cool, dry, and well-ventilated area away from light and incompatible materials.[1]

Experimental Protocols

Synthesis of this compound from 2-Hydroxypropanal (B1205545)

A common method for the synthesis of this compound involves the bromination of 2-hydroxypropanal.[4]

Materials:

-

2-Hydroxypropanal

-

Bromine

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a 250 mL three-necked flask, dissolve 14.8 g of 2-hydroxypropanal in 150 mL of methanol with stirring at room temperature.[4]

-

Slowly add 19.2 g of bromine dropwise to the solution.[4]

-

Continue stirring the reaction mixture at room temperature for 3 hours.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Once the reaction is complete, remove the methanol and any excess bromine by vacuum distillation.[4]

-

Wash the residue with three 50 mL portions of diethyl ether.[4]

-

Combine the ether layers and dry over anhydrous sodium sulfate.[4]

-

Filter the solution and concentrate the filtrate under reduced pressure to yield this compound.[4] This protocol has a reported yield of 85%.[4]

Biological Activity and Signaling Pathways

While this compound is noted for its potential biological activity of interest in medicinal chemistry, there is currently a lack of publicly available, in-depth studies detailing its specific mechanisms of action or its effects on cellular signaling pathways.[1] Its high reactivity suggests that it may act as an alkylating agent, potentially interacting with various biological nucleophiles, but this has not been extensively characterized.

It is important to distinguish this compound from the structurally related compound 2-bromopropane (B125204). 2-bromopropane has been the subject of numerous toxicological studies and is known to exhibit reproductive and hematopoietic toxicity.[5][6] However, the specific toxicological profile of this compound is not as well-documented, and direct extrapolation of toxicity data from 2-bromopropane is not appropriate. Further research is required to elucidate the biological effects and potential therapeutic or toxicological pathways associated with this compound.

Conclusion

This compound (CAS 19967-57-8) is a valuable and reactive chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis is clear, though its hazardous nature necessitates stringent safety measures. The current body of knowledge lacks detailed information regarding its biological activity and mechanism of action, presenting an opportunity for future research in toxicology and medicinal chemistry to explore its potential interactions with biological systems. Professionals working with this compound should adhere to all safety guidelines and be aware of the gaps in the existing toxicological data.

References

- 1. CAS 19967-57-8: Propanal, 2-bromo- | CymitQuimica [cymitquimica.com]

- 2. This compound | C3H5BrO | CID 350624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. CN102516046A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 5. tus.elsevierpure.com [tus.elsevierpure.com]

- 6. Neuro-reproductive toxicities of 1-bromopropane and 2-bromopropane | springermedicine.com [springermedicine.com]

An In-depth Technical Guide to 2-Bromopropanal

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the fundamental physicochemical properties of 2-Bromopropanal, a halogenated aldehyde of interest in various chemical syntheses.

Core Molecular Information

This compound is an organic compound characterized by a three-carbon propanal backbone with a bromine atom substituted at the alpha position (carbon-2). Its chemical structure and properties make it a versatile reagent in organic chemistry.

Molecular Formula: C₃H₅BrO[1][2]

Molecular Weight: 136.98 g/mol [3][4]

Physicochemical Data Summary

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₃H₅BrO | [1][2][5][6] |

| Molecular Weight | 136.98 g/mol | [3][4] |

| CAS Number | 19967-57-8 | [1][2][5] |

| Density | 1.54 g/cm³ | [1] |

| Boiling Point | 108.2 °C at 760 mmHg | [1] |

| Melting Point | 48-55 °C | [1][5][7][8] |

| Flash Point | 61.3 °C | [1] |

| Refractive Index | 1.4813 | [1] |

| Exact Mass | 135.95238 Da | [1][3] |

Experimental Protocols & Signaling Pathways

As a relatively simple alkylating agent, this compound is primarily utilized as a reactant or intermediate in chemical syntheses. Detailed experimental protocols are typically specific to the reaction in which it is being used, for example, in the synthesis of various heterocyclic compounds or as a precursor for other functionalized molecules.

Due to its nature as a reactive small molecule, this compound is not generally associated with specific biological signaling pathways in the manner of a drug or signaling molecule. Its biological activity would likely be characterized by non-specific covalent modification of proteins and other biomolecules, leading to cellular toxicity. Therefore, detailed signaling pathway diagrams are not applicable to this compound.

Molecular Structure and Connectivity

The logical relationship between the constituent atoms of this compound can be visualized to understand its basic structure and reactivity. The aldehyde group confers electrophilic properties to the carbonyl carbon, while the bromine atom at the alpha position can act as a leaving group in nucleophilic substitution reactions.

Caption: Logical connectivity of functional groups in this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | C3H5BrO | CID 350624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-2-bromopropanal | C3H5BrO | CID 40613817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. CAS 19967-57-8: Propanal, 2-bromo- | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. This compound | CAS#:19967-57-8 | Chemsrc [chemsrc.com]

Spectroscopic Profile of 2-Bromopropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Bromopropanal (CAS No. 19967-57-8), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of experimental spectra in the public domain, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for the identification and characterization of this compound. Detailed, generalized experimental protocols for acquiring such spectra are also presented, alongside a visual workflow for spectroscopic analysis.

Introduction

This compound is a reactive aldehyde containing a bromine atom at the alpha-position. This structure imparts specific spectroscopic characteristics that are crucial for its identification and for monitoring its reactions in synthetic processes. This guide summarizes the predicted spectroscopic data to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for this compound. These predictions are based on computational models and typical values for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 9.7 | Doublet | 1H | Aldehydic proton (-CHO) |

| ~4.3 - 4.5 | Quartet | 1H | Methine proton (-CH(Br)-) |

| ~1.7 - 1.9 | Doublet | 3H | Methyl protons (-CH₃) |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~190 - 195 | Carbonyl carbon (-CHO) |

| ~45 - 50 | Methine carbon (-CH(Br)-) |

| ~20 - 25 | Methyl carbon (-CH₃) |

Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 - 2990 | Medium | C-H stretch (sp³ -CH₃) |

| ~2820 - 2850 | Medium | C-H stretch (aldehydic C-H) |

| ~2720 - 2750 | Medium | C-H stretch (aldehydic C-H, Fermi resonance) |

| ~1725 - 1745 | Strong | C=O stretch (aldehyde) |

| ~1440 - 1460 | Medium | C-H bend (-CH₃) |

| ~1380 - 1400 | Medium | C-H bend (-CH-) |

| ~600 - 700 | Strong | C-Br stretch |

Predicted for a neat liquid film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Assignment |

| 136/138 | Moderate | [M]⁺ (Molecular ion peak, bromine isotopes ⁷⁹Br/⁸¹Br) |

| 107/109 | Moderate | [M - CHO]⁺ |

| 57 | Strong | [M - Br]⁺ |

| 29 | Strong | [CHO]⁺ |

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal peak shape.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30-45° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 30° pulse angle, a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (several hundred to thousands) is usually required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a small drop of this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

-

Instrument Setup:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty salt plates or the clean ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

Identify and label the major absorption bands in the spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for volatile compounds like this compound.

-

Ionization:

-

Utilize Electron Ionization (EI) as the ionization source.

-

Set the electron energy to a standard value of 70 eV to induce fragmentation and generate a reproducible mass spectrum.

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Processing:

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

-

Identify the molecular ion peak and major fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound based on predicted data. The tabulated NMR, IR, and MS information, along with the generalized experimental protocols, serves as a valuable starting point for researchers working with this compound. The provided workflow diagram offers a clear visual representation of the analytical process. It is important to note that while predicted data is a powerful tool, experimental verification remains the gold standard for structural elucidation and characterization.

Solubility and Stability of 2-Bromopropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromopropanal (also known as α-bromopropionaldehyde) is a bifunctional organic compound featuring both an aldehyde group and a bromine atom at the alpha position. This structure imparts a high degree of reactivity, making it a valuable but challenging intermediate in organic synthesis, particularly in the pharmaceutical industry. Its utility is underscored by its role in forming new carbon-carbon and carbon-heteroatom bonds. However, the inherent reactivity of α-bromoaldehydes also leads to significant challenges regarding their solubility and stability. This technical guide provides a comprehensive overview of the known and inferred properties of this compound, detailed experimental protocols for its analysis, and visual diagrams to illustrate key pathways and workflows.

Solubility Profile

Qualitative Solubility Data

The expected solubility of this compound in various common laboratory solvents is summarized in Table 1.

| Solvent | Solvent Type | Expected Solubility | Justification |

| Water | Polar Protic | Sparingly Soluble | The polar aldehyde group allows for some interaction with water, but the lack of a hydrogen-bond-donating group and the presence of the hydrophobic propyl chain limit aqueous solubility. This is consistent with related compounds like 2-bromopropane (B125204) (3.18 g/L)[1] and bromoacetone, which is poorly soluble[2]. |

| Ethanol (B145695) | Polar Protic | Soluble | The polarity of ethanol and its ability to engage in hydrogen bonding and dipole-dipole interactions with this compound suggest good solubility. 3-Bromopropanal is known to be soluble in alcohols[3]. |

| Acetone (B3395972) | Polar Aprotic | Soluble | As a polar aprotic solvent, acetone is expected to readily dissolve polar molecules like this compound through dipole-dipole interactions. 2-Bromopropane is miscible with acetone[1]. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM is a good solvent for a wide range of organic compounds and is expected to solubilize this compound due to its ability to engage in dipole-dipole interactions[4]. |

| Diethyl Ether | Polar Aprotic | Soluble | Ether is a common solvent for organic reactions and is expected to dissolve this compound. 3-Bromopropanal is soluble in ether solvents[3]. |

| Hexane | Non-polar | Sparingly Soluble / Insoluble | The significant polarity of this compound makes it unlikely to be soluble in non-polar aliphatic hydrocarbons like hexane, following the "like dissolves like" principle[5][6]. |

Experimental Protocol for Solubility Determination

This protocol provides a general method for determining the solubility of this compound in a given solvent.

Objective: To determine the approximate solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Analytical balance

-

Glass vials with screw caps

-

Vortex mixer

-

Water bath sonicator

-

Temperature-controlled incubator or water bath

-

Microscope (optional)

-

Pipettes and syringes

Procedure:

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution if the compound is expected to be highly soluble. For sparingly soluble compounds, start with a direct addition method.

-

Tiered Solubility Assessment:

-

Step 1 (High Concentration): Weigh approximately 20 mg of this compound into a glass vial. Add the solvent dropwise while vortexing until the solid is fully dissolved or a significant volume has been added. Record the volume of solvent used.

-

Step 2 (Lower Concentrations): If the compound did not dissolve, prepare a series of vials with a fixed amount of this compound (e.g., 10 mg).

-

Step 3 (Solvent Addition): To each vial, add an increasing, precise volume of the solvent (e.g., 0.5 mL, 1.0 mL, 2.0 mL, 5.0 mL, 10.0 mL).

-

-

Enhancing Dissolution:

-

Cap the vials securely and vortex each sample for 1-2 minutes.

-

If solids remain, place the vials in a water bath sonicator for up to 5 minutes.

-

If still undissolved, place the vials in a temperature-controlled bath set to a standard temperature (e.g., 25 °C) for up to 60 minutes with intermittent shaking.

-

-

Observation and Quantification:

-

Visually inspect each vial against a dark background for any undissolved particles.

-

(Optional) Place a drop of the suspension on a microscope slide to confirm the presence or absence of solid material.

-

The solubility is reported as the highest concentration at which no solid particles are visible. For example, if the 10 mg sample dissolved completely in 2.0 mL but not in 1.0 mL, the solubility is approximately 5 mg/mL.

-

-

Safety Precautions: this compound is a reactive and potentially hazardous chemical. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Stability Profile

This compound is known to be an unstable compound. Its stability is significantly influenced by temperature, pH, and exposure to light. The presence of both a reactive aldehyde and an α-bromo substituent makes it susceptible to several degradation pathways.

Factors Affecting Stability

| Factor | Effect on Stability | Primary Degradation Pathway(s) | Comments |

| pH | Highly Unstable, especially under basic conditions. | Base-catalyzed dehydrobromination; Aldol condensation. | The α-proton is acidic and can be abstracted by a base, leading to the elimination of HBr to form propenal. The aldehyde is also prone to self-condensation under basic conditions[7][8]. Acidic conditions can catalyze polymerization[3]. |

| Temperature | Thermally Labile | Polymerization; Dehydrobromination; Decomposition. | Elevated temperatures can accelerate degradation. Studies on brominated haloacetaldehydes show rapid degradation at temperatures as low as 50°C[9]. Storage at low temperatures (e.g., -70°C) is recommended to maintain stability[10]. |

| Light | Potentially Photolabile | C-Br Bond Cleavage (Photolysis) | Brominated organic compounds are often susceptible to photodegradation via cleavage of the carbon-bromine bond upon exposure to UV light[11][12]. It is recommended to store this compound away from light[13]. |

| Oxidants | Unstable | Oxidation | The aldehyde functional group is readily oxidized to a carboxylic acid (2-bromopropanoic acid), especially in the presence of air or other oxidizing agents. |

Proposed Degradation Pathways

This compound is susceptible to two primary degradation pathways in aqueous or protic media: hydrolysis and elimination.

-

Hydrolysis (SN2 Mechanism): The electron-withdrawing aldehyde group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. In an aqueous environment, water can act as a nucleophile, displacing the bromide ion to form 2-hydroxypropanal.

-

Elimination (E2 Mechanism): Under basic conditions, a base can abstract the acidic α-proton. The resulting enolate can then eliminate the bromide ion to form propenal (acrolein). This pathway is often rapid and can lead to subsequent polymerization of the reactive α,β-unsaturated aldehyde.

Experimental Protocol for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To evaluate the stability of this compound under conditions of heat, light, and varying pH, and to identify major degradation products.

Materials:

-

This compound

-

HPLC-grade acetonitrile (B52724) and water

-

pH buffers (e.g., pH 4, 7, 9)

-

Forced degradation chamber (temperature and humidity controlled)

-

Photostability chamber with UV and visible light sources

-

HPLC system with a UV detector and a suitable column (e.g., C18)

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

pH Stability: Dilute the stock solution into separate aqueous buffer solutions at pH 4, 7, and 9. Store these solutions at a controlled temperature (e.g., 25°C or 40°C) in the dark.

-

Thermal Stability: Place a solid sample and a solution sample in a stability chamber at an elevated temperature (e.g., 60°C).

-

Photostability: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

-

Time Points: Withdraw aliquots from each stressed sample at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing will depend on the reactivity of the compound.

-

HPLC Analysis:

-

Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

-

Inject each aliquot onto the HPLC system.

-

Monitor the decrease in the peak area of the this compound peak and the appearance and increase of any new peaks (degradation products).

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) concentration.

-

Plot the percentage remaining versus time to determine the degradation kinetics (e.g., half-life).

-

Analyze the chromatograms for the formation of degradation products. If connected to a mass spectrometer (LC-MS), tentative structures of the degradants can be proposed.

-

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. Its utility in drug development and organic synthesis is tempered by its inherent instability and limited aqueous solubility. While precise quantitative data is scarce, a qualitative understanding based on its chemical properties and the behavior of related α-bromoaldehydes indicates that it is sparingly soluble in water but soluble in polar organic solvents. It is highly susceptible to degradation under basic conditions, elevated temperatures, and likely upon exposure to light. Proper handling, including storage at low temperatures and away from light, and careful control of reaction pH are critical for its successful use. The experimental protocols provided in this guide offer a framework for researchers to quantitatively determine the specific solubility and stability parameters of this compound for their unique applications.

References

- 1. atamankimya.com [atamankimya.com]

- 2. Bromoacetone | C3H5BrO | CID 11715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brainly.in [brainly.in]

- 11. mdpi.com [mdpi.com]

- 12. Photodecomposition properties of brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CAS 19967-57-8: Propanal, 2-bromo- | CymitQuimica [cymitquimica.com]

The Synthetic Versatility of 2-Bromopropanal: A Technical Guide for Organic Chemists

Introduction

2-Bromopropanal (also known as α-bromopropionaldehyde) is a highly reactive trifunctional electrophile poised for a significant role in modern organic synthesis. Its structure, featuring an aldehyde, an α-bromo substituent, and an adjacent methyl group, offers a unique combination of reactive sites for the construction of diverse and complex molecular architectures. This technical guide provides an in-depth exploration of the potential applications of this compound, with a focus on its utility in the synthesis of valuable heterocyclic scaffolds for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Core Reactivity and Synthetic Profile

The synthetic utility of this compound stems from the electrophilic nature of both the aldehyde carbon and the α-carbon bearing the bromine atom. This dual reactivity allows for a range of transformations, including nucleophilic additions, substitutions, and cyclocondensation reactions. The adjacent methyl group can also influence the stereochemical outcome of certain reactions.

Key Applications in Heterocyclic Synthesis

This compound is an excellent precursor for the synthesis of various five- and six-membered heterocyclic systems, which are prevalent in biologically active compounds.

Thiazole (B1198619) Synthesis via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring. The reaction involves the condensation of an α-halocarbonyl compound, such as this compound, with a thioamide or thiourea (B124793).

A logical workflow for a typical Hantzsch thiazole synthesis using this compound is depicted below.

Caption: Hantzsch synthesis of 2-amino-4-methylthiazole.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from established procedures for Hantzsch thiazole synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol (B145695).

-

Addition of this compound: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Isolation: The product, 2-amino-4-methylthiazole, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) |

| This compound | Thiourea | Ethanol | Reflux | 2-4 | 70-85 (estimated) |

| This compound | N-Phenylthiourea | Ethanol | Reflux | 3-5 | 65-80 (estimated) |

Table 1: Representative conditions for the Hantzsch synthesis of 2-aminothiazoles using this compound. Yields are estimated based on similar reactions.

Imidazole (B134444) Synthesis

This compound is a valuable precursor for the synthesis of substituted imidazoles. One common method involves the reaction with an amidine, where the two nitrogen atoms of the amidine form the imidazole ring with the α-bromoaldehyde.

The general reaction pathway for the synthesis of a 1,4-disubstituted imidazole is outlined below.

Caption: General pathway for imidazole synthesis.

Experimental Protocol: Synthesis of 1-Benzyl-4-methyl-1H-imidazole

This is a representative protocol based on known methods for imidazole synthesis.

-

Reaction Setup: To a solution of benzamidine (B55565) (1.0 equivalent) in a suitable solvent such as acetonitrile (B52724) or DMF, add a base like potassium carbonate (1.5 equivalents).

-

Addition of this compound: Add this compound (1.0 equivalent) to the suspension and stir the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting materials are consumed (typically 6-12 hours).

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Isolation and Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent to afford the pure 1-benzyl-4-methyl-1H-imidazole.

| Amidine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Benzamidine | Acetonitrile | K₂CO₃ | 80 | 8 | 60-75 (estimated) |

| Acetamidine | DMF | Na₂CO₃ | 60 | 12 | 55-70 (estimated) |

Table 2: Estimated reaction conditions for the synthesis of 1,4-disubstituted imidazoles from this compound.

Other Potential Applications

Beyond the synthesis of thiazoles and imidazoles, the reactivity of this compound opens doors to a variety of other transformations:

-

Synthesis of Pyrroles: Reaction with β-enaminones or β-ketoesters in the presence of a base can lead to the formation of substituted pyrroles.

-

Multicomponent Reactions: Its bifunctional nature makes it an ideal candidate for multicomponent reactions, allowing for the rapid construction of complex molecules in a single step.

-

Asymmetric Synthesis: The chiral center at the α-position allows for the use of (R)- or (S)-2-bromopropanal in stereoselective synthesis to produce enantiomerically enriched products.

Synthesis of this compound

For researchers who wish to prepare this compound in the laboratory, several methods have been reported.

Caption: Common synthetic routes to this compound.

Experimental Protocol: Synthesis of this compound from 2-Hydroxypropanal

This protocol is based on a patented procedure.[1]

-

Mixing: In a suitable reaction vessel, mix methanol (B129727) and 2-hydroxypropanal at room temperature until the latter is fully dissolved.

-

Bromination: Slowly add bromine (1.0-1.5 equivalents) dropwise to the stirred solution. Maintain the temperature at room temperature.

-

Reaction: After the addition is complete, continue stirring the reaction mixture for 2-4 hours at room temperature.

-

Solvent and Excess Reagent Removal: Remove the methanol and any unreacted bromine by distillation under reduced pressure.

-

Work-up: Wash the residue with water and dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Concentrate the dried solution under reduced pressure to obtain this compound.

| Starting Material | Brominating Agent | Solvent | Yield (%) | Reference |

| 2-Hydroxypropanal | Bromine | Methanol | High | [1] |

| Propionaldehyde | N-Bromosuccinimide | CCl₄ | Moderate | [2] |

Table 3: Summary of synthetic methods for this compound.

Conclusion

This compound is a potent and versatile building block in organic synthesis. Its ability to readily participate in cyclocondensation reactions makes it particularly valuable for the construction of medicinally relevant heterocyclic cores such as thiazoles and imidazoles. The protocols and data presented in this guide are intended to provide a solid foundation for chemists to explore and exploit the synthetic potential of this reactive intermediate. Further investigation into its use in multicomponent and asymmetric reactions is warranted and will undoubtedly expand its role in the synthesis of complex and biologically active molecules.

References

Reactivity of the Aldehyde Group in 2-Bromopropanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromopropanal (α-bromopropionaldehyde) is a bifunctional organic compound featuring a reactive aldehyde group and a bromine atom on the adjacent (alpha) carbon. This unique structural arrangement makes it a versatile synthetic intermediate, particularly in the construction of heterocyclic compounds and complex molecules for pharmaceutical applications. The electrophilic nature of the carbonyl carbon governs a wide range of nucleophilic addition reactions, while the presence of the α-bromo substituent introduces additional reactivity pathways and stereochemical considerations. This guide provides a comprehensive overview of the synthesis, chemical properties, and characteristic reactions of the aldehyde group in this compound, supported by experimental protocols and quantitative data.

Synthesis and Physicochemical Properties

This compound is typically synthesized via the bromination of an appropriate propanal derivative. A common and efficient method involves the reaction of 2-hydroxypropanal (B1205545) with bromine, often in a solvent like methanol (B129727).[1] This approach offers high yields and utilizes readily available starting materials.[1]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for handling and reaction planning.[2][3]

| Property | Value |

| CAS Number | 19967-57-8 |

| Molecular Formula | C₃H₅BrO |

| Molecular Weight | 136.976 g/mol |

| Boiling Point | 108.2 °C at 760 mmHg |

| Density | 1.54 g/cm³ |

| Refractive Index | 1.4813 |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in common organic solvents |

Core Reactivity of the Aldehyde Group

The primary site of reactivity in this compound is the aldehyde functional group. The carbonyl carbon is highly electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles.

Caption: Polarity of the carbonyl group in this compound.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes.[4] The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Caption: General workflow for nucleophilic addition to an aldehyde.

2.1.1. Acetal (B89532) Formation In the presence of an acid catalyst, this compound reacts with alcohols to form hemiacetals and subsequently acetals.[5] This reaction is often used to protect the highly reactive aldehyde group during other synthetic transformations, such as cross-coupling reactions on an aromatic ring attached to the molecule.[6] The diethyl acetal of this compound is a common intermediate.[6]

2.1.2. Cyanohydrin Formation The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin.[7] This reaction, typically catalyzed by a small amount of base, is significant as it creates a new carbon-carbon bond and introduces a nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.[8][9]

2.1.3. Grignard and Organolithium Reactions Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily add to the aldehyde group.[4] Reaction of this compound with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol.[10] However, a key consideration is the potential for the organometallic reagent to also react at the C-Br bond via substitution or metal-halogen exchange.

2.1.4. Wittig Reaction The Wittig reaction provides a powerful method for converting aldehydes into alkenes.[11][12] this compound can react with a phosphonium (B103445) ylide (a Wittig reagent) to produce a substituted 1-bromo-2-butene derivative.[13] This reaction is highly valuable for its regioselectivity in forming the double bond at a specific location.[12]

Oxidation

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 2-bromopropanoic acid. Standard oxidizing agents for aldehydes can be employed, but reaction conditions must be chosen carefully to avoid side reactions involving the bromine atom. The Hell-Volhard-Zelinsky reaction, while a method for synthesizing α-bromo acids from carboxylic acids, underscores the stability of the final product, 2-bromopropanoic acid.[14][15]

Reduction

The aldehyde group can be reduced to a primary alcohol (2-bromo-1-propanol) or fully reduced to a methyl group (1-bromopropane).

-

Reduction to Alcohol : Selective reduction to the corresponding primary alcohol, 2-bromo-1-propanol, can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

-

Reduction to Alkane (Deoxygenation) : For complete reduction of the carbonyl to a methylene (B1212753) group (-CH₂), more vigorous methods are required. The Clemmensen reduction (using zinc amalgam and concentrated HCl) is particularly suitable for α-halo aldehydes as it is effective at reducing the carbonyl while leaving the halogen atom intact.[16]

Applications in Drug Development and Organic Synthesis

The dual reactivity of this compound makes it a valuable building block in medicinal chemistry and complex organic synthesis.[17]

-

Heterocycle Synthesis : It is a precursor for various heterocyclic systems. For example, its protected acetal form has been used in the synthesis of 5-bromoimidazopyridine, a scaffold found in various biologically active molecules.[6]

-

Pharmaceutical Intermediates : The ability to introduce both an aldehyde (or its derivatives) and a bromine atom allows for sequential, selective modifications. This is crucial in building the complex carbon skeletons of active pharmaceutical ingredients (APIs).[18] For instance, 2-bromopropionaldehyde diethyl acetal is a key reagent in synthesizing piperazinylimidazo[1,2-a]pyrazines, which are explored as drugs for cardiovascular and neurological diseases.[6]

Caption: Synthetic pathways originating from this compound.

Experimental Protocols

Synthesis of this compound from 2-Hydroxypropanal

This protocol is adapted from patent literature and provides a high-yield synthesis of this compound.[1]

Materials:

-

2-Hydroxypropanal (1 equivalent)

-

Methanol (MeOH)

-

Bromine (Br₂) (1.2 - 1.5 equivalents)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Three-neck round-bottom flask, dropping funnel, magnetic stirrer, rotary evaporator.

Procedure:

-

In a 1L three-neck flask equipped with a magnetic stirrer and a dropping funnel, dissolve 38.6 g of 2-hydroxypropanal in 463 mL of methanol. Stir at room temperature until a homogeneous solution is formed.

-

Slowly add 57.9 g of bromine dropwise from the dropping funnel to the stirred solution at room temperature. Maintain the temperature of the reaction mixture with a water bath if necessary.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 2-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol and any excess bromine under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 150 mL of diethyl ether and stir. Transfer the mixture to a separatory funnel and separate the layers if two are present. Wash the residue/organic layer with two additional 150 mL portions of diethyl ether.

-

Combine all the ether layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound product.

Quantitative Data:

| Reactant (2-hydroxypropanal) | Reactant (Bromine) | Solvent (Methanol) | Reaction Time | Yield of this compound | Reference |

| 38.6 g | 57.9 g | 463 mL | 6 h | 84% | Patent CN102516046A |

| 26.2 g | 26.4 g | 210 mL | 2 h | 75.6% | Patent CN102432444B |

| 14.8 g | 19.2 g | 150 mL | 3 h | 85% | Patent CN102432444B |

General Protocol for Acetal Protection

This protocol describes the general procedure for the formation of this compound diethyl acetal, a common method for protecting the aldehyde group.[19]

Materials:

-

This compound (1 equivalent)

-

Ethanol (excess, anhydrous)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Acid catalyst (e.g., p-toluenesulfonic acid (TsOH) or Amberlyst-15)

-

Dean-Stark apparatus (if using toluene) or molecular sieves (4Å)

-

Standard laboratory glassware

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap (if removing water azeotropically).

-

To the flask, add this compound, a 3-5 fold excess of anhydrous ethanol, and the anhydrous solvent (e.g., toluene).

-

Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01-0.05 equivalents).

-

Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC or GC-MS.

-

Once complete, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a mild base (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid catalyst.

-

Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acetal.

-

Purify the product by distillation under reduced pressure.

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. CN102516046A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C3H5BrO | CID 350624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Which one is the best method of reducing 3-bromopropanal to 1-bromopropane? BrCH2CH2CHO→BrCH2CH2CH3 [infinitylearn.com]

- 17. Page loading... [guidechem.com]

- 18. nbinno.com [nbinno.com]

- 19. youtube.com [youtube.com]

Stereoisomers of 2-Bromopropanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopropanal is a halogenated aldehyde of significant interest in organic synthesis and as a potential building block in the development of novel chemical entities. Its structure contains a chiral center at the second carbon atom, giving rise to two stereoisomers: (R)-2-bromopropanal and (S)-2-bromopropanal. The stereochemistry of a molecule can profoundly influence its biological activity, making the study and separation of these enantiomers critical for applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their properties, and methodologies for their synthesis and separation.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and analytical characterization. While data for the racemic mixture is available, specific properties of the individual enantiomers, such as specific optical rotation, are not widely reported in the literature. Enantiomers possess identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), but they differ in their interaction with plane-polarized light.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value (for racemic mixture unless otherwise specified) | Reference(s) |

| Molecular Formula | C₃H₅BrO | [2][3] |

| Molecular Weight | 136.976 g/mol | [2] |

| Boiling Point | 108.2 °C at 760 mmHg | [2] |

| Density | 1.54 g/cm³ | [2] |

| Refractive Index | 1.4813 | [2] |

| Flash Point | 61.3 °C | [2] |

| Specific Optical Rotation | ||

| (R)-2-bromopropanal | Data not available in cited literature. | |

| (S)-2-bromopropanal | Data not available in cited literature. |

Synthesis of this compound Stereoisomers

The synthesis of this compound can be approached through two main strategies: the synthesis of the racemic mixture followed by chiral resolution, or through enantioselective synthesis to directly obtain a specific enantiomer.

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound involves the α-bromination of propanal. This reaction typically proceeds via an enol or enolate intermediate and, in the absence of a chiral catalyst, results in a racemic mixture of the (R) and (S) enantiomers.

Experimental Protocol: Synthesis of Racemic this compound

This protocol is based on a general method for the synthesis of this compound.[4]

-

Materials: 2-hydroxypropanal (B1205545), methanol (B129727), bromine, diethyl ether, anhydrous sodium sulfate.

-

Procedure:

-

In a suitable reaction flask, dissolve 2-hydroxypropanal in methanol at room temperature with stirring.[4]

-

Slowly add bromine to the solution dropwise.[4]

-

Continue stirring the reaction mixture at room temperature for 2-4 hours.[4]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion, remove methanol and any excess bromine under reduced pressure.[4]

-

Wash the residue with diethyl ether.

-

Combine the ether layers and dry over anhydrous sodium sulfate.[4]

-

Concentrate the filtrate under reduced pressure to obtain this compound.[4]

-

Caption: Synthesis of racemic this compound.

Enantioselective Synthesis

The direct synthesis of a single enantiomer of this compound can be achieved through enantioselective α-bromination of propanal. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction. Organocatalysis, employing chiral amines or their derivatives, has emerged as a powerful tool for such transformations.[5][6][7][8]

Conceptual Experimental Workflow: Enantioselective α-Bromination

-

Core Principle: A chiral organocatalyst, such as a derivative of proline or a C2-symmetric diphenylpyrrolidine, reacts with propanal to form a chiral enamine intermediate.[6][7] This enamine then reacts with a bromine source (e.g., N-bromosuccinimide - NBS) from a sterically less hindered face, leading to the formation of the α-brominated product with a specific stereochemistry.[5] The catalyst is then regenerated.

Caption: Conceptual workflow for enantioselective α-bromination.

Chiral Resolution of this compound

The separation of a racemic mixture into its constituent enantiomers is known as chiral resolution. For this compound, this can be a challenging task due to its reactivity. Common methods for chiral resolution include preparative chiral chromatography and derivatization with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatography.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation.

General Experimental Protocol: Preparative Chiral HPLC

-

Instrumentation: A preparative HPLC system equipped with a chiral column.

-

Chiral Stationary Phase (CSP): The selection of the CSP is empirical and requires screening of different types of chiral columns (e.g., polysaccharide-based, protein-based, etc.).

-

Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is used to elute the enantiomers at different rates.

-

Procedure:

-

Dissolve the racemic this compound in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute the enantiomers using an isocratic or gradient mobile phase.

-

Collect the fractions corresponding to each enantiomer.

-

Analyze the purity of the collected fractions using an analytical chiral HPLC method.

-

Evaporate the solvent to obtain the isolated enantiomers.

-

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C3H5BrO | CID 350624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102516046A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organocatalytic asymmetric alpha-bromination of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) DOI:10.1039/B509366J [pubs.rsc.org]

- 8. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Safe Handling of 2-Bromopropanal for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the hazards and essential safety precautions for handling 2-Bromopropanal. The information herein is intended to support laboratory safety protocols and to ensure the well-being of personnel working with this reactive chemical intermediate. Due to the limited availability of specific toxicological data for this compound, this guide emphasizes a precautionary approach based on its chemical properties and the known hazards of similar alpha-bromo aldehydes.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic sharp odor.[1] A summary of its key physical and chemical properties is provided in Table 1. Understanding these properties is fundamental to its safe handling and storage.

| Property | Value | Reference |